molecular formula C18H14ClN3O3S B11377390 2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11377390
M. Wt: 387.8 g/mol
InChI Key: MVJDDCPFXPWDSQ-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylsulfonyl group, a chloro substituent, and a phenylpyrimidine carboxamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a chloro-substituted pyrimidine and an amine derivative.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, where a benzylsulfonyl chloride reacts with the pyrimidine core under basic conditions.

    Formation of the Carboxamide Moiety: The carboxamide group is formed through an amidation reaction, typically involving the reaction of the pyrimidine derivative with an appropriate amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The benzylsulfonyl group can participate in oxidation and reduction reactions, potentially leading to the formation of sulfoxides or sulfones.

    Amidation and Hydrolysis Reactions: The carboxamide moiety can undergo amidation reactions with different amines or hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

    Biology: It has been investigated for its potential biological activities, including antifungal and antimicrobial properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has focused on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide exhibits unique structural features and reactivity. Similar compounds include:

    2-(benzylsulfonyl)benzothiazole: Known for its antifungal properties and synthesized through a similar sulfonylation process.

    5-chloro-N-phenylpyrimidine-4-carboxamide: Lacks the benzylsulfonyl group but shares the pyrimidine core and carboxamide moiety.

    2-(benzylsulfonyl)-5-chloropyrimidine: Similar structure but without the phenyl group attached to the carboxamide moiety.

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H14ClN3O3S/c19-15-11-20-18(26(24,25)12-13-7-3-1-4-8-13)22-16(15)17(23)21-14-9-5-2-6-10-14/h1-11H,12H2,(H,21,23)

InChI Key

MVJDDCPFXPWDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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